3-(4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid
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Overview
Description
The compound “3-(4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid” is a complex organic molecule with the molecular formula C21H17NO3 . It has an average mass of 331.365 Da and a monoisotopic mass of 331.120850 Da .
Synthesis Analysis
The synthesis of similar compounds involves multicomponent reactions . For instance, the synthesis of functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones involves a one-pot condensation of indole with dimedone and 3-phenacylideneoxindoles in refluxing acetonitrile with p-toluenesulfonic acid . Another method involves the enantioselective synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indoles containing chiral substituents at the nitrogen atom .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The structure includes a phenyl group, a tetrahydro-1H-indol-1-yl group, and a benzoic acid group .Scientific Research Applications
Metabolism and Detoxification
- Urinary Metabolites of Dietary Compounds : A study on the metabolism and renal excretion of flavonoids and hydroxycinnamic acids, components of our daily diet and herbal remedies, after oral intake showed that the metabolism led predominantly to benzoic acid derivatives rather than phenylacetic acid derivatives, indicating a major route of metabolism for these compounds (Graefe & Veit, 1999).
Pharmacological Effects
- Effects on Inflammatory Conditions : Research on vanillic acid, a benzoic acid derivative, demonstrated its beneficial effects against dextran sulfate sodium-induced ulcerative colitis, suggesting its potential for managing chronic intestinal inflammation (Kim et al., 2010).
Drug Development and Therapeutic Applications
- Nitric Oxide-Releasing Derivatives : A study on NCX-1000, a nitric oxide-releasing derivative of ursodeoxycholic acid, aimed to test its efficacy and tolerability in patients with cirrhosis and portal hypertension. Although it did not reduce portal pressure, it had systemic effects, underscoring the complexity of developing therapeutic compounds from benzoic acid derivatives (Berzigotti et al., 2010).
Metabolic Studies
- Metabolite Profile of Detoxification : A metabolomics study on the detoxification of benzoic acid through glycine conjugation revealed a high degree of inter-individual variation and suggested a complex metabolic process involving ample glycine regeneration, indicating the body's ability to maintain homeostasis during detoxification (Irwin et al., 2016).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the derivative.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects would depend on the specific pathways affected.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound could have a wide range of effects at the molecular and cellular level.
Biochemical Analysis
Cellular Effects
Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Properties
IUPAC Name |
3-(4-oxo-2-phenyl-6,7-dihydro-5H-indol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-20-11-5-10-18-17(20)13-19(14-6-2-1-3-7-14)22(18)16-9-4-8-15(12-16)21(24)25/h1-4,6-9,12-13H,5,10-11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRJFQODWGDAMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=CC(=C3)C(=O)O)C4=CC=CC=C4)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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